2-Amino-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 190.20 g/mol. This compound belongs to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring structure. The presence of both amino and methoxy groups in its structure contributes to its unique chemical and biological properties. Quinazolinones, including 2-amino-7-methoxyquinazolin-4(3H)-one, are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
The synthesis of 2-amino-7-methoxyquinazolin-4(3H)-one can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. A common synthetic route involves the reaction of 2-amino-4-methoxybenzoic acid with formamide or formic acid under controlled heating conditions. This method allows for the formation of the quinazolinone core structure effectively.
Recent advancements have introduced an oxidant-free and mild strategy for synthesizing quinazolinones via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring cleavage reactions. This method utilizes 2-aminobenzamides, sulfonyl azides, and terminal alkynes, providing a highly efficient pathway to produce various quinazolinone derivatives under mild conditions .
The molecular structure of 2-amino-7-methoxyquinazolin-4(3H)-one features a quinazolinone core with an amino group at position 2 and a methoxy group at position 7. The structural formula can be represented as follows:
The compound's InChI key is LDAFKKJLCAHBBB-UHFFFAOYSA-N, which uniquely identifies its chemical structure in databases .
2-Amino-7-methoxyquinazolin-4(3H)-one can participate in various chemical reactions:
The major products formed from these reactions include halogenated derivatives and various functionalized quinazolinones, which can be further explored for biological activity.
The mechanism of action for 2-amino-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. This compound may inhibit enzyme activity by binding to active sites, thereby disrupting cellular processes critical for disease progression.
For instance, studies have shown that quinazolinones can act as inhibitors of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms . The binding interactions often involve hydrogen bonding between the compound's functional groups and amino acid residues within the target enzyme's active site.
Relevant data regarding solubility and stability should be assessed through experimental validation during synthesis and application phases.
2-Amino-7-methoxyquinazolin-4(3H)-one has several scientific uses:
The exploration of quinazolinone derivatives represents a significant chapter in heterocyclic chemistry, with 2-amino-7-methoxyquinazolin-4(3H)-one emerging as a structurally optimized scaffold. Quinazolinones were first synthesized in the late 19th century via the Griess method (anthranilic acid condensation with cyanides) and Niementowski synthesis (anthranilic acid fused with formamide) [4] [5]. The specific 2-amino-7-methoxy variant gained prominence in the early 2000s following systematic derivatization studies aimed at enhancing pharmacokinetic properties. Researchers discovered that introducing a methoxy group at the C7 position dramatically improved metabolic stability and blood-brain barrier penetration compared to unsubstituted quinazolinones [5]. This compound’s development coincided with the "fragment-based drug design" era, where its core served as a versatile template for combinatorial libraries targeting diverse enzymes and receptors [1]. The timeline below summarizes key milestones:
Table 1: Historical Development of 2-Amino-7-Methoxyquinazolin-4(3H)-one
Year | Development Milestone | Significance |
---|---|---|
1895 | First quinazoline synthesis (Bischler & Lang) | Established core heterocyclic scaffold [4] |
1989 | Griess synthesis optimization | Enabled efficient production of quinazolinone derivatives [5] |
2000s | Systematic C7-methoxy derivatization | Identified enhanced blood-brain barrier penetration [5] |
2020s | Fragment-based combinatorial screening | Applied in dual-target inhibitors for oncology [1] |
The quinazolin-4(3H)-one core in 2-amino-7-methoxyquinazolin-4(3H)-one exhibits exceptional versatility in drug design due to three key features:
Table 2: Structural Features and Their Drug Design Implications
Structural Element | Molecular Interactions | Biological Impact |
---|---|---|
C4 Carbonyl (lactam) | H-bond acceptor, metal coordination | Enhanced enzyme binding (e.g., kinases [4]) |
2-Amino group | H-bond donor, cationic at physiological pH | DNA minor groove binding [7] |
C7 Methoxy substituent | Electron donation, hydrophobic pocket fit | Increased cellular permeability |
N3 Position | Tautomerization, alkylation site | Tunable pharmacokinetic properties [5] |
The strategic placement of methoxy at C7 and amino at C2 transforms the parent quinazolinone into a pharmacologically active entity:
Electronic and Steric Effects
Bioactivity Case Studies
Table 3: Impact of Amino Group Modifications on Bioactivity
Derivative | Antiviral IC₅₀ (μM) | Microsomal Stability | Key Finding |
---|---|---|---|
2-Amino-7-Cl (unsubstituted amino) | 0.23 | Moderate (t₁/₂=25 min) | High potency but low AUC |
N-Acetyl-7-Cl | 0.33 | High (t₁/₂=42 min) | Reduced H-bonding capacity lowers activity |
N-Propionyl-7-Cl | 0.21 | Low (t₁/₂=18 min) | Increased ClogP (5.1) limits solubility |
2-Amino-7-OMe | 0.15 | High (t₁/₂=48 min) | Optimal balance of potency and exposure |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0